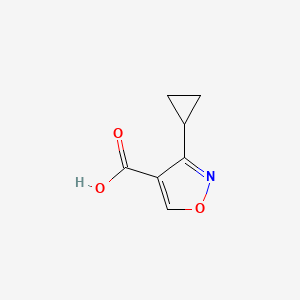
1-methyl-4-phenyl-1H-imidazol-5-amine
Overview
Description
“1-methyl-4-phenyl-1H-imidazol-5-amine” is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, and histamine .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. One common method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Molecular Structure Analysis
The molecular structure of “1-methyl-4-phenyl-1H-imidazol-5-amine” would be similar to that of imidazole, but with a methyl group attached to one nitrogen atom and a phenyl group attached to the fourth carbon atom .
Chemical Reactions Analysis
Imidazole and its derivatives are known to participate in a wide range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They can undergo N-arylation with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .
Scientific Research Applications
Catalytic Applications
Intramolecular Hydroalkoxylation and Hydroamination of Alkynes
Research has shown the utility of Cu(I) complexes supported by N-heterocyclic carbene ligands in catalyzing intramolecular additions across carbon-carbon triple bonds. These reactions form 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products, demonstrating the compound's relevance in catalysis (Pouy et al., 2012).
Polymer Chemistry
UV-curable Epoxide Resins
The compound has been studied for its role in enhancing the UV/thermal conversions, thermal properties, and adhesion strengths of UV-curable epoxide resins. These properties are crucial for advanced opto-electronic applications, indicating the compound's potential in materials science (Chiang & Hsieh, 2008).
Green Chemistry
Solvent-Free Synthesis of Tetrasubstituted Imidazoles
Utilizing Brønsted acidic ionic liquids as catalysts, the compound has been involved in green chemistry approaches for synthesizing tetrasubstituted imidazoles under solvent-free conditions. This highlights its application in developing environmentally friendly synthetic methodologies (Davoodnia et al., 2010).
Corrosion Inhibition
Inhibitor of Carbon Steel Corrosion
Studies on derivatives of the compound have indicated their efficiency as corrosion inhibitors in acid media. This application is particularly relevant in protecting industrial equipment and infrastructure from corrosive damage, showcasing the compound's importance in materials protection (Cruz et al., 2004).
Synthetic Methodologies
Synthesis of Pharmaceutical Intermediates
A practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, a closely related compound, demonstrates its significance as a pharmaceutical intermediate. The methodology involves cyclization, hydrolysis, and methylation steps, providing insights into the compound's utility in pharmaceutical synthesis (Zhou et al., 2018).
properties
IUPAC Name |
3-methyl-5-phenylimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-12-9(10(13)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXFPFAWRSKVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)











![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)